molecular formula C9H13NO2S B14425132 Methyl 4-amino-5-propylthiophene-3-carboxylate CAS No. 81741-97-1

Methyl 4-amino-5-propylthiophene-3-carboxylate

Cat. No.: B14425132
CAS No.: 81741-97-1
M. Wt: 199.27 g/mol
InChI Key: OEEDGYIGRJXIBU-UHFFFAOYSA-N
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Description

Methyl 4-amino-5-propylthiophene-3-carboxylate is a specialized chemical compound belonging to the thiophene family. Thiophenes are five-membered heterocyclic compounds containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Methyl 4-amino-5-propylthiophene-3-carboxylate, can be achieved through several methods. One common approach is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur in the presence of a base . The reaction conditions typically include mild temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of thiophene derivatives often employs catalytic processes to enhance yield and efficiency. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is prevalent in the large-scale synthesis of these compounds . These methods allow for the precise introduction of functional groups, making the process highly versatile.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-5-propylthiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiol derivatives. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism by which Methyl 4-amino-5-propylthiophene-3-carboxylate exerts its effects involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The compound’s sulfur atom plays a crucial role in its reactivity, allowing it to form stable interactions with various biological molecules .

Comparison with Similar Compounds

Similar Compounds

    Tipepidine: Used as an antitussive agent.

    Tiquizium Bromide: Employed as an antispasmodic.

    Dorzolamide: Utilized in the treatment of glaucoma.

    Tioconazole: An antifungal agent.

Uniqueness

Its combination of an amino group and a carboxylate ester makes it particularly versatile for chemical modifications, enhancing its utility in various research fields .

Properties

CAS No.

81741-97-1

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

methyl 4-amino-5-propylthiophene-3-carboxylate

InChI

InChI=1S/C9H13NO2S/c1-3-4-7-8(10)6(5-13-7)9(11)12-2/h5H,3-4,10H2,1-2H3

InChI Key

OEEDGYIGRJXIBU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=CS1)C(=O)OC)N

Origin of Product

United States

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